molecular formula C7H5ClN4 B15328166 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B15328166
M. Wt: 180.59 g/mol
InChI Key: JXBNSWKQEQUGCY-UHFFFAOYSA-N
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Description

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine is an organic compound with the molecular formula C7H5ClN4 It is a heterocyclic compound containing both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-pyrazole. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the pyrimidine ring at the 6-position.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution products: Depending on the nucleophile, various substituted pyrimidines can be formed.

    Oxidation products: Oxidized derivatives of the pyrazole or pyrimidine rings.

    Coupling products: Biaryl compounds when involved in Suzuki-Miyaura coupling.

Scientific Research Applications

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Agrochemicals: Used in the development of herbicides and fungicides.

    Materials science: Employed in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyrazole and pyrimidine rings makes it a versatile scaffold for the development of various bioactive molecules.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-6-(1H-pyrazol-4-yl)pyrimidine

InChI

InChI=1S/C7H5ClN4/c8-7-1-6(9-4-10-7)5-2-11-12-3-5/h1-4H,(H,11,12)

InChI Key

JXBNSWKQEQUGCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)C2=CNN=C2

Origin of Product

United States

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